Dictyoprolenol

Description

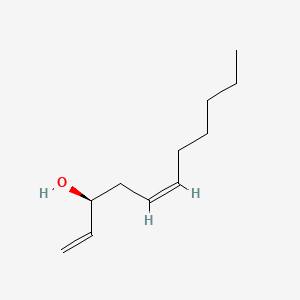

Structure

3D Structure

Properties

CAS No. |

81703-01-7 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(3S,5Z)-undeca-1,5-dien-3-ol |

InChI |

InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h4,8-9,11-12H,2-3,5-7,10H2,1H3/b9-8-/t11-/m1/s1 |

InChI Key |

JYWXEBALSPBIIA-TYBABMIJSA-N |

SMILES |

CCCCCC=CCC(C=C)O |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](C=C)O |

Canonical SMILES |

CCCCCC=CCC(C=C)O |

Synonyms |

dictyoprolenol |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of Dictyoprolenol

Isolation Sources: Specific Dictyopteris Species and Other Algal Taxa

Dictyoprolenol has been successfully isolated from several species of the brown algae genus Dictyopteris. Research has identified its presence in the essential oils of Dictyopteris prolifera and Dictyopteris latiscula nih.gov. Furthermore, it has been detected in Dictyopteris undulata nih.gov. These species are recognized for producing a variety of C11-hydrocarbons and their derivatives, with dictyoprolenol being a notable constituent nih.govscielo.br.

While most abundant in the Dictyopteris genus, related C11-hydrocarbons and their derivatives have also been found in other groups of brown algae, including the genera Zonaria, Desmarestia, Dictyota, Ectocarpus, Laminaria, and Fucus scielo.brscielo.br. The presence of these compounds has also been noted in some diatom cultures and blooms of freshwater microalgae scielo.br.

Below is a table summarizing the Dictyopteris species from which dictyoprolenol and related compounds have been isolated.

| Species | Compound(s) Isolated/Detected | Reference(s) |

| Dictyopteris prolifera | Dictyoprolenol, Neodictyoprolenol, Dictyopterenes | nih.govscielo.org.mx |

| Dictyopteris latiscula | Dictyoprolenol, Neodictyoprolenol | nih.gov |

| Dictyopteris undulata | Dictyoprolenol, Neodictyoprolenol, Dictyopterenes | nih.govtandfonline.com |

| Dictyopteris divaricata | Dictyopterenes | tandfonline.com |

| Dictyopteris acrostichoides | C11-hydrocarbons (Dictyopterenes) | researchgate.net |

| Dictyopteris australis | C11-hydrocarbons (Dictyopterenes) | scielo.br |

| Dictyopteris delicatula | C11-hydrocarbons | scielo.br |

| Dictyopteris polypodioides (syn. D. membranacea) | C11-hydrocarbons | scielo.brtandfonline.comresearchgate.net |

Geographic Distribution and Environmental Factors Influencing Dictyoprolenol Production

The genus Dictyopteris has a broad geographical distribution, inhabiting tropical, subtropical, and temperate oceans worldwide. scielo.brresearchgate.netresearchgate.net Species such as Dictyopteris delicatula are found globally, including the Americas, Africa, Asia, Australia, and various ocean islands. scielo.br Dictyopteris australis is widespread in the Pacific and Indian Oceans, while Dictyopteris polypodioides is reported in South America, the Atlantic Islands, North America, the Caribbean, Africa, Asia, and Europe. scielo.br

The production of secondary metabolites in algae, including compounds like dictyoprolenol, is influenced by a variety of environmental factors. These factors can affect the growth rate, biochemical composition, and metabolic pathways of the algae. mdpi.comscirp.org Key environmental variables include:

Temperature: Temperature is a critical factor influencing algal growth rate, cell size, and biochemical makeup. mdpi.comscirp.orgresearchgate.net

Light: Light intensity and quality are fundamental for photosynthesis and can alter the production of various organic compounds. mdpi.comscirp.orgresearchgate.net

pH: The pH of the surrounding water can impact cellular metabolism and growth. mdpi.comscirp.orgfrontiersin.org

Nutrient Availability: The presence of macronutrients (like nitrogen and phosphorus) and micronutrients is essential for algal growth and the synthesis of biomolecules. mdpi.comnih.gov

Salinity: Salinity levels can affect the physiological processes of marine algae. scirp.orgfrontiersin.org

Life Cycle Stages and Tissue Specificity of Dictyoprolenol Presence in Producer Organisms

The presence of C11-hydrocarbons, including dictyoprolenol, is not uniform throughout the life cycle of Dictyopteris or evenly distributed within the algal thallus. In many brown algae, these compounds play a crucial role as pheromones, facilitating sexual reproduction by attracting male gametes to female gametes. scielo.brscielo.brepfl.ch This suggests a higher concentration or release of these compounds from the gametes during the reproductive phase of the life cycle. epfl.ch

However, unlike in some other algae where these compounds are primarily associated with the gametes, Dictyopteris species are noted for producing and storing significant quantities of C11-hydrocarbons within their vegetative tissues, the thalli. tandfonline.com The specific localization of dictyoprolenol within the algal tissues has been investigated through methods such as protoplast isolation from the thallus of species like Dictyopteris pacifica. nih.gov This allows for the study of cellular contents. While detailed tissue-specific localization studies for dictyoprolenol are ongoing, the presence of these compounds in the thallus suggests they may also play roles in chemical defense against herbivores or pathogens. scielo.brresearchgate.net

Biosynthetic Pathways and Metabolic Interconversions of Dictyoprolenol

Proposed Biosynthetic Precursors to Dictyoprolenol: Neodictyoprolenol and Fatty Acid Derivatives

The biosynthesis of dictyoprolenol and related C11 hydrocarbons in brown algae is understood to originate from polyunsaturated fatty acids (PUFAs). oup.comscielo.org.mx Unlike higher plants that typically utilize C18 PUFAs, brown algae leverage their significant reserves of both C18 and C20 PUFAs. oup.com Specifically, C20 fatty acids are considered the primary precursors for these compounds. pnas.orgdb-thueringen.de

Neodictyoprolenol has been identified as a direct biosynthetic precursor to dictyoprolenol. nih.govresearchgate.net Studies on various species of the brown algae genus Dictyopteris have consistently detected both neodictyoprolenol and dictyoprolenol. scielo.org.mxnih.gov Incubation experiments using preparations from Dictyopteris prolifera with racemic neodictyoprolenol demonstrated an (S)-enantioselective decrease in the substrate, corresponding with an increase in dictyopterenes, a class of compounds to which dictyoprolenol is closely related and is considered an intermediate. nih.gov This provides strong evidence for the metabolic conversion of neodictyoprolenol to dictyoprolenol.

The initial stages of the biosynthetic pathway involve the enzymatic modification of fatty acids. Evidence points towards the involvement of lipoxygenase (LOX) enzymes, which catalyze the introduction of a hydroperoxy group into the fatty acid chain. db-thueringen.dersc.orgrsc.org For instance, in the biosynthesis of dictyopterene A, a related C11 hydrocarbon, (9S)-hydroperoxyicosatetraenoic acid (9S-HPETE) has been identified as a key intermediate, suggesting a role for a 9-lipoxygenase. rsc.orgrsc.org This hydroperoxy fatty acid then undergoes further transformations to yield the C11 hydrocarbon skeleton.

The following table summarizes the key proposed precursors in the biosynthesis of dictyoprolenol.

| Precursor Type | Specific Compound(s) | Role in Biosynthesis |

| Direct Precursor | Neodictyoprolenol | Directly converted to dictyoprolenol. nih.govresearchgate.net |

| Fatty Acid Derivatives | C20 Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) | Initial substrate for the biosynthetic pathway. pnas.orgdb-thueringen.de |

| Intermediate | (9S)-Hydroperoxyicosatetraenoic acid (9S-HPETE) | Product of lipoxygenase activity, a key step in the pathway. rsc.orgrsc.org |

Enzymatic Steps and Biochemical Transformations in Dictyoprolenol Biosynthesis: Insights intooup.comscielo.org.mx-Hydrogen Shifts, Pericyclic Reactions, and Electrocyclic Ring Closures

The conversion of fatty acid precursors into dictyoprolenol involves a cascade of sophisticated enzymatic and spontaneous chemical reactions. While the complete enzymatic machinery is yet to be fully elucidated, key transformations have been proposed based on the structures of intermediates and final products. These include hydrogen shifts, pericyclic reactions, and electrocyclic ring closures. scielo.org.mx

The initial enzymatic step is believed to be the oxygenation of a C20 polyunsaturated fatty acid by a lipoxygenase, forming a hydroperoxy fatty acid. db-thueringen.dersc.org This is followed by the action of a hydroperoxide lyase (HPL), which cleaves the fatty acid chain, generating the characteristic C11 backbone. db-thueringen.de

The subsequent transformations leading to the diverse structures of C11 hydrocarbons, including dictyoprolenol, are thought to involve a series of spontaneous, yet highly specific, rearrangements. scielo.org.mx These proposed reactions include:

oup.comscielo.org.mx-Hydrogen Shifts: While the search results mention oup.comnih.gov-hydrogen shifts and general sigmatropic rearrangements, specific details on oup.comscielo.org.mx-hydrogen shifts in dictyoprolenol biosynthesis are not explicitly provided. scielo.org.mxlibretexts.orgalchemyst.co.uk However, sigmatropic rearrangements, which involve the migration of a sigma bond, are a key feature of these biosynthetic pathways. libretexts.orgmsu.edu

Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state. msu.eduhhrc.ac.inwomengovtcollegevisakha.ac.in The biosynthesis of related C11 hydrocarbons is proposed to involve pnas.orgpnas.org-sigmatropic rearrangements, such as the Cope rearrangement. scielo.org.mxpnas.org These reactions are crucial for the formation of the cyclic structures found in many dictyopterenes.

Electrocyclic Ring Closures: These reactions involve the formation of a sigma bond between the ends of a linear conjugated system to form a cyclic compound. scielo.org.mx This type of reaction is likely involved in the formation of the cycloheptadiene ring structure present in some dictyopterenes, which are biosynthetically related to dictyoprolenol. scielo.org.mx

The table below outlines the proposed biochemical transformations in the biosynthesis of dictyoprolenol and related compounds.

| Transformation Type | Description | Relevance to Dictyoprolenol Biosynthesis |

| Lipoxygenation | Introduction of a hydroperoxy group into a polyunsaturated fatty acid. nih.gov | The initial enzymatic step creating a reactive intermediate. db-thueringen.dersc.org |

| Hydroperoxide Cleavage | Cleavage of the hydroperoxy fatty acid to form a C11 aldehyde and a C9-oxo-acid. db-thueringen.de | Generates the C11 backbone of dictyoprolenol. |

| pnas.orgpnas.org-Sigmatropic Rearrangement | A pericyclic reaction involving the reorganization of six electrons in a 1,5-diene system. msu.edu | Proposed to be involved in the formation of cyclic C11 hydrocarbons. scielo.org.mxpnas.org |

| Electrocyclic Ring Closure | A pericyclic reaction leading to the formation of a cyclic compound from a conjugated polyene. scielo.org.mx | Likely responsible for the formation of seven-membered ring structures in related dictyopterenes. scielo.org.mx |

Genetic and Molecular Basis of Dictyoprolenol Biosynthesis: Identification of Gene Clusters and Enzyme Regulation

The genetic and molecular underpinnings of dictyoprolenol biosynthesis are an active area of research. While specific gene clusters for dictyoprolenol have not been explicitly detailed in the provided search results, the general principles of secondary metabolite biosynthesis in plants and algae suggest that the genes encoding the necessary enzymes are likely organized in biosynthetic gene clusters (BGCs). nih.govfrontiersin.orgnih.gov BGCs are physical groupings of genes that are co-regulated and encode the enzymes for a specific metabolic pathway. nih.gov

The key enzymes expected to be encoded within a putative dictyoprolenol BGC include:

Lipoxygenases (LOXs): These enzymes catalyze the initial oxygenation of fatty acids. nih.gov

Hydroperoxide Lyases (HPLs): These enzymes are responsible for cleaving the hydroperoxy fatty acids. db-thueringen.de

Other modifying enzymes: Additional enzymes such as reductases or isomerases may be involved in the final steps of dictyoprolenol formation.

The regulation of these biosynthetic genes is likely complex and responsive to various internal and external cues. scirp.org In plants, the expression of genes within BGCs is often coordinately controlled by specific transcription factors. nih.govscirp.org These transcription factors can be influenced by developmental stage, tissue type, and environmental stressors such as herbivory or pathogen attack. Given that C11 hydrocarbons in brown algae can act as defense compounds, it is plausible that their biosynthesis is induced by such ecological triggers. oup.com

The table below summarizes the expected genetic components and regulatory features of dictyoprolenol biosynthesis.

| Genetic/Molecular Aspect | Description | Expected Role in Dictyoprolenol Biosynthesis |

| Biosynthetic Gene Cluster (BGC) | A physical grouping of genes involved in the same metabolic pathway. nih.govfrontiersin.org | Houses the genes for lipoxygenases, hydroperoxide lyases, and other necessary enzymes. |

| Key Enzyme Genes | Genes encoding the catalytic proteins for the biosynthetic pathway. | Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) genes are central to the pathway. db-thueringen.dersc.org |

| Enzyme Regulation | Control of enzyme activity and gene expression. | Likely regulated by transcription factors in response to environmental or developmental signals. scirp.org |

Methodologies for In Vitro and In Vivo Pathway Elucidation

Elucidating the biosynthetic pathway of dictyoprolenol involves a combination of in vitro and in vivo experimental approaches. These methods are crucial for identifying precursors, intermediates, and the enzymes involved in the various transformation steps.

In Vivo Approaches:

Labeling Studies: A powerful technique for tracing the metabolic fate of precursors. For instance, feeding isotopically labeled fatty acids (e.g., with deuterium) to brown algae and then analyzing the resulting C11 hydrocarbons can confirm the precursor-product relationship. pnas.orgdb-thueringen.de

Mutant Analysis: Creating and analyzing mutants that are deficient in the production of dictyoprolenol can help to identify the genes and enzymes involved in the pathway. mpg.de

Whole-Organism Incubation: Incubating whole algal tissues or cell cultures with proposed precursors and observing their conversion to dictyoprolenol provides evidence for the metabolic pathway. nih.gov

In Vitro Approaches:

Enzyme Assays: Using cell-free extracts or purified enzymes to catalyze specific reactions in a test tube. This allows for the detailed characterization of individual enzymatic steps, including substrate specificity and reaction kinetics. epfl.chuni-hannover.de For example, incubating a crude enzyme preparation with a potential substrate like neodictyoprolenol and monitoring the formation of dictyoprolenol can confirm the enzymatic conversion. nih.gov

Trapping Experiments: These experiments aim to capture and identify transient intermediates in a reaction pathway. For example, by using specific trapping agents, it's possible to isolate and identify reactive intermediates like hydroperoxy fatty acids. rsc.org

Heterologous Expression: Expressing candidate genes from the dictyoprolenol biosynthetic pathway in a host organism (like bacteria or yeast) that does not naturally produce the compound can be used to confirm the function of the encoded enzyme. mpg.de

The following table provides a summary of the key methodologies used to study the dictyoprolenol biosynthetic pathway.

| Methodology | Type | Description and Application |

| Isotopic Labeling | In Vivo | Tracing the incorporation of labeled precursors (e.g., deuterated fatty acids) into dictyoprolenol to establish the biosynthetic route. pnas.orgdb-thueringen.de |

| Enzyme Assays | In Vitro | Characterizing the activity and specificity of individual enzymes using cell-free extracts or purified proteins. nih.govepfl.ch |

| Mutant Analysis | In Vivo | Identifying genes essential for dictyoprolenol biosynthesis by studying mutants unable to produce the compound. mpg.de |

| Heterologous Expression | In Vitro | Confirming the function of a specific gene by expressing it in a different organism and testing for enzymatic activity. mpg.de |

Biotransformation and Degradation Pathways of Dictyoprolenol in Marine Environments

Once released into the marine environment, dictyoprolenol and other related C11 hydrocarbons are subject to various biotransformation and degradation processes. scielo.org.mx These processes are critical in determining the compound's persistence, fate, and ecological impact.

The degradation of these compounds can occur through both biotic and abiotic pathways. scielo.org.mx

Biotic Degradation: Marine microorganisms, including bacteria and fungi, play a significant role in the breakdown of organic compounds. nih.govsemanticscholar.orgfrontiersin.org These microorganisms can utilize hydrocarbons as a source of carbon and energy, leading to their mineralization into carbon dioxide and water. semanticscholar.orgfrontiersin.org The enzymatic machinery of these microbes is key to initiating the degradation process.

Abiotic Degradation: In the marine environment, abiotic factors can also contribute to the degradation of dictyoprolenol. These include:

Photolysis: Degradation by sunlight, particularly UV radiation.

Oxidation: Spontaneous oxidation reactions, potentially mediated by reactive oxygen species like hydroxyl radicals or singlet oxygen, which can be generated through photochemical processes involving humic acids or heavy metals. scielo.org.mxresearchgate.net

The rate and extent of degradation are influenced by a variety of environmental factors, including temperature, pH, nutrient availability, and the composition of the microbial community. semanticscholar.orgrsc.org The biotransformation of dictyoprolenol may initially involve reactions such as hydroxylation or oxidation, which can increase its water solubility and facilitate further breakdown by microorganisms. frontiersin.org

The table below summarizes the key degradation pathways for dictyoprolenol in marine environments.

| Degradation Pathway | Type | Description |

| Microbial Degradation | Biotic | Breakdown of dictyoprolenol by marine bacteria and fungi that use it as a carbon source. nih.govsemanticscholar.org |

| Photolysis | Abiotic | Degradation initiated by the energy from sunlight. |

| Chemical Oxidation | Abiotic | Degradation through reactions with reactive oxygen species present in the water column. scielo.org.mx |

Chemical Synthesis and Analog Design of Dictyoprolenol

Total Synthesis Strategies for Dictyoprolenol and its Stereoisomers

The total synthesis of dictyoprolenol and its various stereoisomers has been achieved through multi-step sequences, often employing well-established organic reactions. A key challenge in these syntheses is the stereoselective construction of the chiral alcohol center and the control of the geometry of the double bonds.

One notable approach to the synthesis of both enantiomers of related natural products, such as dictyochromenol (B1250480) and its (Z)-isomer, highlights the importance of achieving high enantiomeric purity. nih.gov While the specifics of a total synthesis for dictyoprolenol itself are not detailed in the provided results, the strategies for similar compounds suggest that chiral pool synthesis, asymmetric catalysis, or resolution of racemic mixtures are likely employed to obtain the desired stereoisomers. ethz.chspringernature.com The synthesis of complex molecules with multiple stereocenters often requires a convergent approach, where enantiomerically pure building blocks are synthesized separately and then combined. ethz.ch

Biomimetic Synthetic Approaches for Dictyoprolenol and Related Compounds, including Conversion to Dictyopterenes

Biomimetic synthesis seeks to replicate the proposed biosynthetic pathways of natural products in a laboratory setting. Dictyoprolenol and neodictyoprolenol are considered biosynthetic intermediates of the dictyopterenes, a class of algal sex pheromones. nih.gov

Researchers have successfully demonstrated the biomimetic conversion of both enantiomers of neodictyoprolenol to their corresponding dictyopterene B enantiomers with high enantiomeric purity (>99% e.e.). scielo.org.mxresearchgate.net This conversion is achieved through a reaction involving phosphorylation and subsequent elimination under mild conditions, mimicking the proposed natural process. scielo.org.mxresearchgate.net Similarly, a biogenetic-type synthesis of (±)-dictyopterene A has been accomplished using 1,cis-5-undecadien-3-ol, a postulated biosynthetic precursor, which formally links the synthesis of dictyoprolene to dictyopterene A. scielo.org.mx

Incubation of the brown alga Dictyopteris prolifera with racemic dictyoprolenol and neodictyoprolenol resulted in an (S)-enantioselective decrease of the substrates and a corresponding increase in dictyopterenes, further supporting the proposed biosynthetic pathway. nih.gov

Development of Novel Synthetic Methodologies for Dictyoprolenol Scaffold Construction

The development of novel synthetic methodologies is crucial for efficiently constructing the core structure of dictyoprolenol and its analogs. These methods often focus on creating key structural motifs, such as stereodefined carbon-carbon bonds and specific functional groups, with high selectivity.

Recent advancements in organic synthesis that could be applicable to the dictyoprolenol scaffold include:

Stereospecific Cross-Coupling Reactions: The development of methods for the stereospecific cross-coupling of nitrogen-containing stereocenters, for example, allows for the precise control of stereochemistry in the formation of C-N bonds, a common feature in biologically active molecules. nih.gov

Catalytic Methodologies: The use of nanomaterials as catalysts in organic synthesis offers advantages such as high density of active sites and ease of recovery and reuse. thieme.de These catalysts can be tailored for selective transformations, which is essential for complex molecule synthesis. thieme.de

Scaffold Hopping: This strategy involves modifying the central core structure of a molecule to discover novel chemotypes. nih.gov By applying ring opening and closure strategies, the flexibility and drug-like properties of a molecule can be fine-tuned. nih.gov

Peptide-Based Scaffolds: Self-assembling peptides can be used to create two- and three-dimensional biomaterial scaffolds that can be modified with biologically active motifs, offering a platform for tissue engineering and other medical applications. nih.gov

Design and Synthesis of Dictyoprolenol Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. oncodesign-services.com This involves the systematic synthesis of a series of analogs with slight structural modifications to identify the key features responsible for the desired biological effect. oncodesign-services.comnih.gov

For dictyoprolenol, the design and synthesis of analogues would likely focus on modifying key structural features, such as:

The stereochemistry of the alcohol group.

The position and geometry of the double bonds.

The length and branching of the carbon chain.

By synthesizing and evaluating these analogs, researchers can elucidate the pharmacophore—the essential structural features for biological activity. oncodesign-services.com For instance, in the development of the drug YC-1, SAR studies of its analogs were crucial in optimizing its activity. nih.gov Similarly, SAR studies on teixobactin (B611279) analogs have been conducted by synthesizing new designs and exploring their antibacterial potency. liverpool.ac.uk The synthesis of isocryptolepine analogues and their subsequent evaluation for antimalarial and antiproliferative activities provides another example of how SAR studies can lead to the discovery of compounds with improved properties. nih.gov

Stereochemical Control in Dictyoprolenol Synthesis and Stereoselective Routes

Achieving precise control over stereochemistry is a paramount challenge in the synthesis of complex molecules like dictyoprolenol. beilstein-institut.de Stereoselective synthesis aims to control the relative and absolute configuration of new stereogenic centers. beilstein-institut.de

Key strategies for stereochemical control that are relevant to dictyoprolenol synthesis include:

Substrate Control: Using a chiral starting material from the "chiral pool" or employing a chiral auxiliary to direct the formation of new stereocenters. ethz.ch

Reagent Control: Utilizing a chiral reagent to induce asymmetry in the product. ethz.ch Catalytic enantioselective synthesis, where a substoichiometric amount of a chiral catalyst is used, is a particularly powerful approach. ethz.ch

Stereospecific Reactions: In these reactions, the stereochemistry of the starting material dictates the stereochemistry of the product with high fidelity. ethz.ch

Conformational Control: Using thermodynamic control over the conformational preference of a molecule to transmit stereochemical information over long distances. beilstein-institut.de

Recent research has highlighted new methods for achieving stereocontrol, such as controlling carbon-carbon bond cleavage at quaternary stereocenters in acyclic systems through neighboring group participation. technion.ac.il Furthermore, the development of highly stereoselective one-pot methods, for example, for the synthesis of (E)- or (Z)-nitro alkenes by simply varying reaction conditions, demonstrates the ongoing innovation in controlling stereochemical outcomes. organic-chemistry.org

Ecological and Specific Biological Roles of Dictyoprolenol

Role of Dictyoprolenol as a Marine Algal Sex Pheromone

Chemical communication is a fundamental process in marine ecosystems, mediating interactions both within and between species. eolss.net Pheromones, which are chemicals that trigger a specific reaction in a member of the same species, are crucial for reproductive success in many marine organisms, including brown algae. nih.govnih.gov Dictyoprolenol has been identified as a key player in the chemical signaling that governs the reproductive cycle of certain brown algae. pherobase.comscielo.org.mx

In many species of brown algae (Phaeophyceae), sexual reproduction relies on the successful fusion of male and female gametes in the water column. To increase the probability of fertilization, female gametes release chemical attractants that guide the motile male gametes toward them. nih.govtib.eu Dictyoprolenol is a component of the bouquet of volatile compounds released by the female gametes of brown algae in the genus Dictyopteris. scielo.org.mxscielo.br

Research has shown that dictyoprolenol, along with the related compound neodictyoprolenol, are considered possible biosynthetic intermediates of dictyopterenes, which are well-established sex pheromones in these algae. pherobase.comjst.go.jp Studies on species such as Dictyopteris prolifera and D. latiscula have identified dictyoprolenol in the essential oils that contain these pheromones. pherobase.comscielo.org.mx The release of these C11 hydrocarbons by female gametes acts as a potent chemical signal, triggering the mass liberation and chemotactic attraction of male gametes. scielo.org.mxtib.eu This pheromone-induced response is remarkably rapid, with male gamete release occurring within seconds of signal perception. The entire process is highly sensitive, with threshold concentrations for gamete attraction observed in the picomolar range (1-1000 pmol). nih.govscielo.org.mx

| Algal Species | Associated Compound(s) | Observed Biological Function | Reference |

|---|---|---|---|

| Dictyopteris prolifera | Dictyoprolenol, Neodictyoprolenol, Dictyopterenes | Proposed biosynthetic intermediate of sex pheromones. | pherobase.com |

| Dictyopteris latiscula | Dictyoprolenol, Neodictyoprolenol, Zonarene | Component of essential oil containing sex pheromones. | scielo.org.mx |

| Dictyopteris undulata | Dictyoprolenol, Neodictyoprolenol, Dictyopterenes | Proposed biosynthetic intermediate of sex pheromones. | pherobase.com |

| General Brown Algae (e.g., Laminaria) | Pheromone Blends (C11-hydrocarbons) | Induces release and chemotactic attraction of male gametes. | tib.eu |

The primary role of dictyoprolenol as a pheromone precursor is in intraspecific communication—ensuring that male gametes find female gametes of the same species to facilitate successful reproduction. eolss.net This chemical specificity is vital in complex marine environments where multiple species may be releasing gametes simultaneously. nih.gov

However, the ecological role of these chemical signals can extend to interspecific (between species) interactions. The chemical bouquets released by one species of alga can sometimes interfere with the pheromone communication systems of competing algal species. scielo.org.mx This suggests that beyond its function in reproduction, dictyoprolenol can be part of a chemical strategy that influences the reproductive success of other organisms in the same habitat, highlighting the complexity of chemical signaling in structuring marine communities. nih.gov

Mediation of Gamete Attraction and Release in Brown Algae

Documented Non-Clinical Biological Activities

The biological functions of secondary metabolites like dictyoprolenol are often not limited to a single purpose. In addition to their role in reproduction, these compounds contribute to the alga's ability to survive and defend itself against various environmental pressures. scielo.org.mx

Sessile marine organisms like algae cannot flee from predators and have evolved an array of chemical defenses to deter herbivory. plos.orglongdom.org Several studies have indicated that compounds that function as pheromones may also serve a defensive role. scielo.org.mxjst.go.jp Specifically, some of the C11-hydrocarbons involved in algal reproduction have been shown to act as effective anti-predation agents. scielo.org.mx For example, seaweed sex pheromones can suppress feeding by certain herbivores, such as amphipods. jst.go.jp This dual function is an efficient evolutionary strategy, using a single class of compounds to address two critical survival challenges: reproduction and defense. scielo.org.mx

| Compound Class | Primary Role | Secondary Role | Mechanism | Reference |

|---|---|---|---|---|

| C11-Hydrocarbons (including Dictyoprolenol precursors) | Sex Pheromone | Anti-herbivory Agent | Attracts male gametes for reproduction; deters feeding by some marine herbivores. | scielo.org.mxjst.go.jp |

| Dictyopteris Extracts | Reproductive Signaling | Antimicrobial Defense | Contains pheromones; exhibits activity against marine bacteria. | scielo.org.mx |

Marine organisms exist in a complex microbial world and often manage their surface and internal microbial communities (microbiomes) through chemical means. nih.govfrontiersin.org These chemical interactions can prevent the settlement of unwanted organisms (biofouling) and protect against infection by microbial pathogens. nih.gov Extracts from the brown alga Dictyopteris acrostichoides, which produces C-11 pheromones, have demonstrated antimicrobial activity against the marine bacterium Vibrio alginolyticus. scielo.org.mx This suggests that dictyoprolenol, as a component of these extracts, may contribute to a defensive chemical shield that helps regulate the alga's microbiome and protect it from potential pathogens. scielo.org.mx The production of such compounds is a key strategy for maintaining health in a microbe-rich marine environment. nih.gov

Defensive Mechanisms Against Herbivory and Pathogens in Marine Organisms

Ecological Significance of Dictyoprolenol Volatiles and the "Ocean Smell" Phenomenon

The characteristic scent of the ocean is a complex mixture of various volatile compounds produced by marine life. scielo.org.mx The brown algae genus Dictyopteris is well-known for its strong and distinctive "smelly" characteristic. scielo.org.mxscielo.br This odor is largely attributed to the high concentration of volatile, non-isoprenoid C11-hydrocarbons, including dictyoprolenol and its derivatives, which can constitute a significant portion of the alga's lipid content. scielo.org.mx

When these volatile compounds are released from the algae, they contribute to the aerosolized chemical landscape above the water's surface, becoming part of the "ocean smell". scielo.br This phenomenon is more than just a curiosity; it represents a massive transfer of chemical information from the marine biosphere to the atmosphere. The ecological significance of this is vast, influencing atmospheric chemistry and serving as a potential cue for other organisms, from seabirds navigating to productive ocean zones to other marine life detecting the presence of algal beds. britannica.com

Mechanistic Investigations of Dictyoprolenol S Biological Activities Non Clinical

Identification of Molecular Targets and Ligand-Binding Interactions

The principal molecular targets of dictyoprolenol identified in non-clinical studies are enzymes involved in the biosynthesis of C11-hydrocarbon sex pheromones, such as dictyopterenes. colab.wsepfl.ch The interaction is less of a classical receptor-ligand binding and more of a substrate-enzyme interaction leading to biochemical transformation.

Research has shown that homogenates of the brown alga Dictyopteris prolifera can convert dictyoprolenol into dictyopterenes. colab.wsepfl.ch This conversion process strongly implies that dictyoprolenol acts as a substrate for one or more enzymes within the algal cells. A crucial observation is the enantioselective nature of this process; when a racemic mixture of dictyoprolenol was used, a significant decrease in the (S)-enantiomer was observed, corresponding with an increase in the production of chiral hydrocarbon pheromones. colab.wsepfl.ch This indicates that the enzymes involved are stereospecific, preferentially binding and acting upon the (S)-enantiomer of dictyoprolenol.

While direct ligand-binding affinity constants (like K_d) have not been reported, the mechanism of conversion for the closely related compound, neodictyoprolenol, into dictyopterene B has been studied. This biomimetic conversion proceeds through phosphorylation of the hydroxyl group followed by an elimination reaction. This suggests that the molecular target for these alcohol precursors is likely a kinase that phosphorylates the C3-hydroxyl group, transforming it into a good leaving group and facilitating the subsequent elimination and cyclization steps to form the final pheromone product.

Elucidation of Cellular Pathways Modulated by Dictyoprolenol in Model Systems

The primary cellular pathway modulated by dictyoprolenol is the pheromone biosynthetic pathway in brown algae. acs.orgpnas.org This pathway is a specialized branch of oxylipin metabolism, which involves the enzymatic transformation of polyunsaturated fatty acids (PUFAs). epfl.ch

The proposed biosynthetic route begins with C20 PUFAs, such as eicosapentaenoic acid. mdpi.com A lipoxygenase enzyme is thought to catalyze the formation of a hydroperoxy fatty acid intermediate (e.g., 9-hydroperoxyeicosatetraenoic acid or 9-HPETE). epfl.ch This intermediate is then cleaved, potentially leading to the formation of dictyoprolenol, which serves as a direct precursor to the final C11-hydrocarbon pheromones. epfl.ch

Table 1: Proposed Pheromone Biosynthetic Pathway Involving Dictyoprolenol

| Step | Precursor | Intermediate/Product | Key Process | Implied Enzyme Class |

| 1 | Polyunsaturated Fatty Acid (e.g., Eicosapentaenoic Acid) | Hydroperoxy Fatty Acid (e.g., 9-HPETE) | Dioxygenation | Lipoxygenase |

| 2 | Hydroperoxy Fatty Acid | Dictyoprolenol | Oxidative Cleavage & Reduction | Hydroperoxide Lyase / Reductase |

| 3 | (S)-Dictyoprolenol | Phosphorylated Dictyoprolenol | Phosphorylation | Kinase |

| 4 | Phosphorylated Dictyoprolenol | Dictyopterenes (C11-hydrocarbons) | Elimination / Cyclization | Synthase / Lyase |

Beyond its role in pheromone production, extracts from Dictyopteris species, which contain dictyoprolenol among other C11-hydrocarbons, have been shown to modulate inflammatory pathways in murine macrophage cell models (RAW 264.7). These extracts can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. While this suggests an anti-inflammatory potential, these studies were conducted with complex extracts, and the specific contribution of purified dictyoprolenol to this activity has not yet been definitively elucidated. The modulation of these pathways is a recognized therapeutic strategy, often involving the Keap1/Nrf2/ARE and MAPK/Akt signaling pathways. researchgate.netmdpi.comnih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Elucidating Biological Function in In Vitro and Non-Human In Vivo Models

Formal structure-activity relationship (SAR) studies, which systematically modify a molecule's structure to determine the effect on its biological activity, have not been extensively published specifically for dictyoprolenol. collaborativedrug.comslideshare.netnih.govunacademy.comyoutube.com However, key structural features essential for its primary biological function as a pheromone precursor can be inferred from existing biochemical studies.

The critical aspects of dictyoprolenol's structure for its role in pheromone biosynthesis are:

The C3-Hydroxyl Group: This functional group is the site of enzymatic action, likely phosphorylation, which is the necessary first step for its conversion into a hydrocarbon pheromone. Its removal would render the molecule inert in this pathway.

Stereochemistry at the C3 Carbon: The enzymatic conversion is selective for the (S)-enantiomer. colab.wsepfl.ch This demonstrates that the spatial arrangement of the hydroxyl group is crucial for the proper fit and orientation within the enzyme's active site. The (R)-enantiomer is not a preferred substrate.

The C11-Undecatriene Backbone: The specific length and pattern of unsaturation of the carbon chain are defining features that are ultimately conserved in the final pheromone products.

Table 2: Inferred Structure-Activity Relationships of Dictyoprolenol

| Structural Feature | Modification | Predicted Impact on Pheromone Precursor Activity | Rationale |

| C3-Hydroxyl Group | Removal (to form dictyoprolene) | Activity abolished | No site for enzymatic activation (e.g., phosphorylation) to initiate elimination. |

| C3-Stereocenter | Inversion from (S) to (R) | Activity significantly reduced or abolished | The biosynthetic enzymes are stereospecific and do not efficiently bind or process the (R)-enantiomer. colab.wsepfl.ch |

| Double Bond Positions | Isomerization or saturation | Altered or abolished activity | The specific unsaturation pattern is required for the subsequent cyclization reactions that form the final pheromone structures. pnas.org |

Comparative Mechanistic Studies with Related C11-Hydrocarbons and Derivatives

The biological mechanism of dictyoprolenol is best understood in comparison to its metabolic neighbors in the pheromone biosynthetic pathway.

Dictyoprolenol vs. Neodictyoprolenol: Neodictyoprolenol is a closely related C11-alcohol, also found in Dictyopteris and serving as a pheromone precursor. researchgate.netmdpi.com Both compounds are C11-undecatrien-3-ols and are substrates for the same or similar enzymatic machinery that converts them into various dictyopterene pheromones. colab.ws The primary difference lies in their specific double bond configurations, which leads them to be precursors for slightly different sets of pheromone isomers. Both demonstrate the same mechanistic requirement for a stereospecific enzymatic conversion starting at the C3-hydroxyl group.

Dictyoprolenol (Alcohol) vs. Dictyopterenes (Hydrocarbon Products): Dictyoprolenol is the functional precursor, while dictyopterenes are the final, biologically active signaling molecules (pheromones). The conversion from alcohol to hydrocarbon is the key mechanistic step that "activates" the molecule for its signaling role. Dictyoprolenol is an intermediate within the cell, whereas the volatile dictyopterenes are released to act as chemoattractants externally. scielo.org.mx

C11-Hydrocarbon Biosynthesis in Brown Algae vs. Other Organisms: The biosynthetic pathway for C11-hydrocarbons in brown algae is distinct from that in higher plants. Brown algae utilize the family of C20 eicosanoid fatty acids as their starting material. scielo.org.mxacs.org In contrast, higher plants typically generate similar C11-hydrocarbons from shorter fatty acid precursors like dodeca-3,6,9-trienoic acid (a C12 fatty acid). pnas.org This highlights a convergent evolution where different domains of life have developed distinct biochemical routes to produce structurally similar signaling molecules.

Advanced Analytical Methodologies for Dictyoprolenol Research

Advanced Chromatographic Techniques for Separation, Purification, and Isolation (e.g., GC-MS, UHPLC-ESI-HRMS)

The isolation and purification of Dictyoprolenol from its natural source, primarily brown algae of the genus Dictyopteris, is a critical first step for any detailed study. nih.gov Given the complexity of the algal extracts, which contain a multitude of volatile and non-volatile compounds, advanced chromatographic techniques are indispensable. researchgate.netjsmcentral.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like Dictyoprolenol. researchgate.netznaturforsch.com In this method, the volatile components of an extract are separated in a gas chromatograph before being detected and identified by a mass spectrometer. notulaebotanicae.robiomedpharmajournal.org GC-MS has been instrumental in identifying Dictyoprolenol and related C11-compounds in the essential oils of various Dictyopteris species. nih.govznaturforsch.com The technique allows for the qualitative analysis of the chemical profile of these algae. researchgate.net

For less volatile compounds or for analyses requiring higher resolution and sensitivity, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI) High-Resolution Mass Spectrometry (HRMS) is a powerful alternative. nih.govnih.gov UHPLC uses smaller particle-size columns to achieve faster separations and greater resolution compared to standard HPLC. mdpi.com When coupled with ESI-HRMS, it becomes a highly sensitive and selective tool for analyzing complex mixtures. nih.govmdpi.com This combination is particularly effective for separating compounds from complex biological matrices and can be applied to the purification of Dictyoprolenol or the analysis of its non-volatile metabolites. nih.govresearchgate.net

Other chromatographic methods such as open-column chromatography and thin-layer chromatography (TLC) are often used in the initial stages of purification to fractionate the crude extract before applying higher-resolution techniques. jsmcentral.orgiipseries.org

Table 1: Comparison of Chromatographic Techniques for Dictyoprolenol Analysis

| Technique | Principle | Application for Dictyoprolenol | Advantages | Limitations |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection. notulaebotanicae.roiipseries.org | Identification and profiling of Dictyoprolenol and other volatile C11-hydrocarbons in algal extracts. researchgate.netresearchgate.net | Excellent for volatile compounds; provides structural information from mass spectra. notulaebotanicae.ro | Requires analyte to be volatile and thermally stable; derivatization may be needed for polar compounds. notulaebotanicae.ro |

| Ultra-High-Performance Liquid Chromatography (UHPLC)-ESI-HRMS | Separation in a liquid mobile phase at high pressure, coupled with soft ionization and high-resolution mass detection. nih.govnih.gov | High-resolution separation, purification, and identification of Dictyoprolenol and its potential metabolites. nih.govmdpi.com | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. nih.govnih.gov | Matrix effects can suppress ionization and affect quantification. chromatographyonline.com |

| Open-Column Chromatography | Separation based on polarity by passing a mixture through a solid stationary phase (e.g., silica) in a glass column. jsmcentral.orgnih.gov | Initial fractionation of crude algal extracts to isolate groups of compounds. jsmcentral.org | Simple, inexpensive, good for large-scale preliminary purification. column-chromatography.com | Low resolution, time-consuming, requires large solvent volumes. jsmcentral.org |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, primarily for qualitative monitoring. jsmcentral.orgiipseries.org | Rapidly monitoring the progress of purification and checking the purity of fractions. jsmcentral.org | Fast, simple, requires minimal sample. jsmcentral.org | Primarily qualitative, not suitable for purification of large quantities. iipseries.org |

High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., 1D/2D NMR, High-Resolution Mass Spectrometry, IR, UV, ECD)

Once Dictyoprolenol is isolated, a suite of spectroscopic methods is employed to determine its exact chemical structure. scribd.comd-nb.info The elucidation process involves piecing together information from various techniques to confirm connectivity, stereochemistry, and functional groups. scribd.comnptel.ac.in

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule with high precision (typically to within 5 ppm). hilarispublisher.com This allows for the determination of the molecular formula, a critical first step in structural elucidation. drug-dev.combioanalysis-zone.com HRMS can distinguish between compounds having the same nominal mass but different elemental compositions. bioanalysis-zone.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. emerypharma.comresearchgate.net

1D NMR: ¹H NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms. ¹³C NMR reveals the number and type of carbon atoms in the molecule. emerypharma.com

2D NMR: Techniques like Correlation Spectroscopy (COSY) show correlations between coupled protons, helping to establish spin systems and trace the carbon backbone. emerypharma.comwordpress.com Heteronuclear correlation experiments (such as HSQC and HMBC) reveal one-bond and multiple-bond correlations between hydrogen and carbon atoms, respectively, which are crucial for assembling the final structure. wordpress.com The stereochemistry of the molecule can also be investigated using specific NMR techniques. nih.govnptel.ac.in

Other spectroscopic methods provide complementary information:

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule, such as the hydroxyl (-OH) group and carbon-carbon double bonds (C=C) in Dictyoprolenol, by detecting their characteristic vibrational frequencies. scribd.comfunaab.edu.ng

Ultraviolet-Visible (UV) Spectroscopy provides information about any conjugated systems within the molecule. funaab.edu.ng

Electronic Circular Dichroism (ECD) is used to determine the absolute configuration of chiral molecules like Dictyoprolenol by measuring the differential absorption of left and right circularly polarized light.

Table 2: Spectroscopic Methods for Structural Elucidation of Dictyoprolenol

| Spectroscopic Method | Information Obtained | Relevance to Dictyoprolenol Structure |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass and molecular formula. drug-dev.combioanalysis-zone.com | Confirms the elemental composition (e.g., C₁₁H₁₈O). |

| ¹H NMR | Number of protons, their chemical environment, and spin-spin coupling. emerypharma.com | Determines the different types of protons (vinylic, allylic, alcoholic) and their connectivity. |

| ¹³C NMR | Number and type of unique carbon atoms (e.g., sp³, sp², C-O). researchgate.net | Identifies all 11 carbon atoms in the structure. |

| 2D NMR (COSY, HSQC, HMBC) | H-H, C-H (1-bond), and C-H (long-range) correlations. emerypharma.comwordpress.com | Assembles the molecular skeleton by connecting atoms and functional groups. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. funaab.edu.ng | Confirms the presence of the hydroxyl (-OH) group and double bonds (C=C). |

| Electronic Circular Dichroism (ECD) | Absolute stereochemistry of chiral centers. | Determines the (S) or (R) configuration at the chiral carbon atom. |

Quantitative Analysis of Dictyoprolenol in Complex Biological and Environmental Matrices

Quantifying the concentration of Dictyoprolenol in complex samples, such as seawater, algal tissues, or biological fluids from organisms that have ingested it, presents significant analytical challenges. japsonline.comnih.gov The matrix itself contains numerous interfering substances that can affect the accuracy, sensitivity, and reproducibility of the analysis. chromatographyonline.comslu.se

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for the quantitative analysis of specific compounds in complex mixtures due to its high selectivity and sensitivity. nih.govnih.gov In this approach, the compound of interest is separated by LC, ionized, and then its specific precursor ion is selected and fragmented. The intensity of a specific fragment ion is then measured, providing a highly selective signal for quantification. This technique minimizes interference from the sample matrix. nih.gov

Similarly, GC-MS can be used quantitatively by operating in selected ion monitoring (SIM) mode. biomedpharmajournal.org Instead of scanning a full mass spectrum, the mass spectrometer is set to detect only a few specific ions characteristic of Dictyoprolenol. This increases sensitivity and allows for accurate quantification even at low concentrations.

Developing a robust quantitative method requires careful optimization of sample preparation (e.g., liquid-liquid extraction, solid-phase extraction), chromatographic separation, and mass spectrometric parameters. nih.govslu.se The use of an appropriate internal standard is also crucial to correct for variations during sample processing and analysis. chromatographyonline.com

Table 3: Key Considerations for Quantitative Analysis of Dictyoprolenol

| Analytical Step | Objective | Common Techniques |

|---|---|---|

| Sample Preparation | Extract Dictyoprolenol and remove interfering matrix components. nih.govslu.se | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS. slu.se |

| Chromatographic Separation | Isolate Dictyoprolenol from other co-extracted compounds. bioanalysis-zone.com | GC or UHPLC. researchgate.netnih.gov |

| Detection & Quantification | Selectively detect and measure the amount of Dictyoprolenol. nih.gov | MS/MS (Multiple Reaction Monitoring - MRM) or HRMS (Extracted Ion Chromatogram). nih.govuni.lu |

| Method Validation | Ensure the method is accurate, precise, and reliable. chromatographyonline.com | Assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). |

Development of Novel Biosensors and In Situ Detection Systems for Dictyoprolenol and its Metabolites

For rapid, on-site monitoring of Dictyoprolenol, such as in environmental water samples or during industrial fermentation processes, biosensors offer a promising alternative to lab-based chromatographic methods. bath.ac.ukresearchgate.net A biosensor is an analytical device that combines a biological recognition element with a physicochemical transducer to generate a measurable signal in response to the presence of a target analyte. cau.ac.kr

While no biosensors specifically for Dictyoprolenol have been reported, the principles of biosensor design could be readily applied. bath.ac.uknih.gov The key components would include:

Biorecognition Element: This component provides specificity. For Dictyoprolenol, this could be a highly specific antibody (for an immunosensor) or a nucleic acid aptamer selected to bind tightly to the molecule.

Transducer: This converts the binding event between the biorecognition element and Dictyoprolenol into a detectable signal. Transduction methods can be electrochemical, optical (e.g., surface plasmon resonance, fluorescence), or piezoelectric. cau.ac.kr

The development of such a sensor would enable real-time, in-situ detection, which could be valuable for ecological studies monitoring algal pheromone release or for quality control in biotechnological applications. nih.gov

Chemoinformatic and Computational Approaches in Dictyoprolenol Structural and Conformational Analysis

Chemoinformatics and computational chemistry are increasingly used to complement experimental analytical data. nih.gov These approaches can aid in the structural elucidation and conformational analysis of molecules like Dictyoprolenol. nih.gov

Computational tools can be used to:

Predict Spectroscopic Data: NMR chemical shifts (¹H and ¹³C) can be calculated for a proposed structure using quantum mechanics. Comparing the predicted spectrum with the experimental one can provide strong evidence for or against a particular structural assignment.

Conformational Analysis: Dictyoprolenol is a flexible molecule. Computational methods can be used to explore its different possible three-dimensional conformations and determine their relative energies. This is crucial for understanding how the molecule's shape relates to its biological activity, such as its function as a pheromone. nih.gov

Database Searching: Software tools and databases can help in the identification process by comparing experimental mass spectra and NMR data against libraries of known compounds. nih.govnmrium.org

These computational methods reduce the ambiguity in experimental data and provide deeper insights into the molecule's structural and dynamic properties, which are often difficult to obtain through experimental means alone. nih.gov

Future Perspectives and Emerging Research Avenues for Dictyoprolenol

Identification of Unexplored Biosynthetic Genes and Enzymatic Functions

A fundamental gap in our knowledge of dictyoprolenol is the precise genetic and enzymatic machinery responsible for its creation. The biosynthesis of such enzymatically oxidized lipids involves complex pathways. frontiersin.org While the general pathways for oxidized lipids like oxylipins are known to involve enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450s (CYP), the specific enzymes for dictyoprolenol biosynthesis remain uncharacterized. frontiersin.org

Future research will likely focus on genome mining of Dictyopteris species, the brown algae that produce dictyoprolenol. scielo.brscielo.org.mx The explosion of microbial and algal genome sequencing has revealed that many organisms harbor silent or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. nih.govmdpi.com Identifying the BGC for dictyoprolenol is a critical first step. This can be achieved by sequencing the genome of a dictyoprolenol-producing alga and using bioinformatic tools to search for genes encoding relevant enzyme families like fatty acid desaturases, lipoxygenases, and reductases. jmicrobiol.or.kr

Once a putative BGC is identified, the function of individual genes can be explored. Techniques like heterologous expression, where the gene cluster is transferred into a more tractable host organism, can be used to confirm its role in dictyoprolenol production. mdpi.com Furthermore, combining transcriptomic analysis with genetic manipulation of regulatory genes can activate these previously silent pathways, potentially leading to the discovery of not only the enzymes for dictyoprolenol but also novel, related metabolites. jmicrobiol.or.kr Characterizing these enzymes, which may include unique oxidases or cyclases, will provide invaluable insights into the chemical logic of C11-hydrocarbon biosynthesis in marine algae. rsc.org

Table 1: Potential Enzyme Classes in Dictyoprolenol Biosynthesis

| Enzyme Class | Putative Function in Pathway | General References |

|---|---|---|

| Lipoxygenase (LOX) | Stereospecific insertion of oxygen into a polyunsaturated fatty acid precursor. | frontiersin.org |

| Cyclooxygenase (COX) | Formation of a cyclic peroxide intermediate from an oxygenated fatty acid. | frontiersin.org |

| Cytochrome P450 (CYP) | Catalyzes a wide range of oxidative reactions, including hydroxylation. | frontiersin.org |

| Aldo-Keto Reductase (AKR) | Catalyzes key redox reactions, potentially reducing a ketone to form the final alcohol group. | frontiersin.org |

Development of Advanced Synthetic Strategies for Complex Dictyoprolenol Derivatives and Unnatural Analogs

The chemical synthesis of natural products is crucial for confirming their structure, providing material for biological testing, and creating novel analogs with improved properties. Future synthetic efforts towards dictyoprolenol will likely move beyond total synthesis to the development of flexible platforms for creating a library of derivatives and unnatural analogs. bioascent.com Unnatural amino acids and other unique building blocks are often integrated into drug-like compounds to provide dense functionality. bioascent.commdpi.com

Advanced synthetic strategies that could be applied include:

Catalytic Methods : The use of transition metal catalysts, particularly for stereoselective transformations, will be essential for controlling the precise 3D architecture of complex derivatives. cardiff.ac.uk Techniques like palladium-catalyzed coupling methods could be adapted for this purpose. cardiff.ac.uk

Photocatalysis and Electrocatalysis : These modern methods allow for mild and highly specific reactions, such as the generation of radical intermediates for C-C bond formation under gentle conditions, which is ideal for sensitive molecules like dictyoprolenol. organic-chemistry.org

Biocatalysis : Employing isolated enzymes or whole-cell systems to perform specific chemical transformations can offer unparalleled stereoselectivity and reduce the need for toxic reagents and protecting groups, aligning with the principles of green chemistry. qeios.com

Multicomponent Reactions : These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, providing an efficient route to diverse analogs. mdpi.com

By creating unnatural analogs—for instance, by altering the length of the hydrocarbon chain, modifying the stereochemistry of the alcohol, or introducing different functional groups like halogens or heterocycles—researchers can probe the structure-activity relationship (SAR) of dictyoprolenol and potentially develop new compounds with enhanced or entirely new biological activities. mdpi.comresearchgate.net

Broader Ecological Impact and Investigation of Trophic Interactions within Marine Food Webs

Dictyoprolenol is a secondary metabolite produced by Dictyopteris algae, and like many such compounds, it likely plays a significant role in the organism's interaction with its environment. scielo.brresearchgate.net The characteristic "ocean smell" of Dictyopteris is due to a bouquet of C11-metabolites, some of which act as pheromones to coordinate reproduction. scielo.br While this provides a clue, the broader ecological impact of dictyoprolenol within the marine food web remains largely uninvestigated.

Future research should focus on its role in trophic interactions—the "who eats whom" dynamics of an ecosystem. hi.no Key questions include:

Anti-herbivory: Does dictyoprolenol deter grazing by herbivores like sea urchins or herbivorous fish? fiveable.me Changes in the abundance of such herbivores can have cascading effects on the entire ecosystem. ospar.org

Allelopathy: Does dictyoprolenol inhibit the growth of competing algae or the settlement of fouling organisms?

Trophic Transfer and Biomagnification: Is dictyoprolenol transferred up the food chain when primary consumers eat the algae? sciencelearn.org.nz If so, does it accumulate in higher-level predators like fish, and what are the consequences? fiveable.me

Discovery of Novel Biological Roles in Underexplored Marine Organisms

Marine organisms are a proven source of novel bioactive compounds with therapeutic potential. nih.govresearchgate.net While some metabolites from Dictyopteris have shown cytotoxic, antimicrobial, and antioxidant properties, the specific biological activities of dictyoprolenol are not well-defined. scielo.org.mxresearchgate.net The vast biodiversity of the marine environment suggests that dictyoprolenol may have novel biological roles waiting to be discovered. nih.gov

Future research should involve broad-spectrum biological screening of purified dictyoprolenol against a wide array of targets. This could uncover potential applications in areas such as:

Antimicrobial Activity : Testing against panels of drug-resistant bacteria and fungi.

Antiviral Properties : Screening for activity against a range of viruses.

Anticancer Effects : Evaluating cytotoxicity against various cancer cell lines. researchgate.net

Anti-inflammatory Action : Investigating its ability to modulate inflammatory pathways. nih.gov

Discoveries in this area would not only highlight the pharmacological potential of dictyoprolenol but also shed light on its natural function, as many therapeutic activities are rooted in the ecological roles of defense and signaling. researchgate.net

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Dictyoprolenol Research

"Omics" technologies, which allow for the large-scale study of biological molecules, are set to revolutionize natural products research. nih.govfraunhofer.de Integrating genomics, proteomics, and metabolomics will provide a holistic, system-level understanding of dictyoprolenol. humanspecificresearch.orgmdpi.com

Genomics : As discussed in section 8.1, sequencing the genome of Dictyopteris is key to finding the biosynthetic gene cluster for dictyoprolenol. jmicrobiol.or.kr

Transcriptomics : This involves analyzing all the RNA transcripts in an organism to see which genes are actively being expressed. humanspecificresearch.org By comparing the transcriptomes of Dictyopteris under different conditions (e.g., when grazed upon vs. not), researchers could see when the dictyoprolenol BGC is "switched on," providing clues to its ecological function.

Proteomics : This is the large-scale study of proteins. humanspecificresearch.org Proteomic analysis could identify the actual enzymes (proteins) produced by the BGC and investigate how their abundance changes. frontiersin.orgresearchgate.netnih.gov This can help confirm enzyme function and understand how the biosynthetic pathway is regulated. nih.gov

Metabolomics : This technique profiles the complete set of small-molecule metabolites. humanspecificresearch.org Metabolomic studies of Dictyopteris could reveal how the production of dictyoprolenol correlates with other metabolites and how its concentration changes in response to environmental stimuli.

By combining these datasets, researchers can build a comprehensive model of how dictyoprolenol is produced, regulated, and utilized by the alga, linking its genetic blueprint to its chemical phenotype and ecological role. mdpi.comnautilus.bio

Table 2: Application of Omics Technologies to Dictyoprolenol Research

| Omics Technology | Research Question | Potential Outcome | General References |

|---|---|---|---|

| Genomics | What genes are required to produce dictyoprolenol? | Identification of the dictyoprolenol biosynthetic gene cluster (BGC). | jmicrobiol.or.krnih.gov |

| Transcriptomics | Under what conditions is the BGC expressed? | Understanding the environmental or biological triggers for dictyoprolenol production. | jmicrobiol.or.krhumanspecificresearch.org |

| Proteomics | What enzymes are involved and how are they regulated? | Functional confirmation of biosynthetic enzymes and discovery of regulatory proteins. | frontiersin.orgnih.gov |

| Metabolomics | How does dictyoprolenol production relate to other metabolites? | Mapping the metabolic network and discovering new, related natural products. | humanspecificresearch.orgmdpi.com |

Computational Modeling and Predictive Studies on Dictyoprolenol's Reactivity and Biological Interactions

Computational chemistry and bioinformatics offer powerful tools to predict the properties and functions of molecules like dictyoprolenol, guiding and accelerating experimental research. mdpi.com

Future research avenues in this domain include:

Predicting Reactivity : Quantum chemical calculations can model the electron distribution in dictyoprolenol to predict its chemical reactivity, stability, and spectral properties. This can help in designing synthetic routes and understanding its degradation pathways in the environment.

Molecular Docking : If a potential protein target for dictyoprolenol is identified (e.g., an enzyme from a pathogenic bacterium), computational models can simulate how dictyoprolenol "docks" into the active site of the protein. This can predict whether it is likely to be an effective inhibitor and guide the design of more potent analogs. nih.gov

Predicting Drug-Like Properties : Machine learning models can predict potential drug-drug interactions or off-target effects before they are tested in the lab, saving time and resources. mdpi.complos.org

Systems Biology Modeling : By integrating omics data (Section 8.5), researchers can create computational models of the entire biosynthetic pathway, allowing for in silico experiments to predict how manipulating certain genes might affect the yield of dictyoprolenol. nih.gov

These predictive studies, especially when used in a cycle of prediction and experimental validation, can dramatically increase the efficiency of discovering new functions and applications for dictyoprolenol. biorxiv.org

Q & A

Q. What is the biosynthetic role of dictyoprolenol in brown algae pheromone production?

Dictyoprolenol is proposed as a key intermediate in the enzymatic conversion pathway leading to dictyopterenes, the sex pheromones of marine brown algae. In vitro assays with Dictyopteris prolifera preparations demonstrated (S)-enantioselective conversion of dictyoprolenol to dictyopterenes, supporting its role as a precursor. Researchers should design experiments using racemic substrates and monitor decreases in dictyoprolenol alongside increases in dictyopterenes via GC-MS analysis .

Q. What analytical methods are recommended for identifying and quantifying dictyoprolenol in algal extracts?

Gas chromatography (GC) with flame ionization detection and GC-mass spectrometry (GC-MS) using polar capillary columns (e.g., DB-WAX) are standard. Retention times and mass spectra (e.g., m/z 140.0, 132.8, 123.75 for dictyoprolenol) should be cross-referenced with synthesized standards. Internal standards like tridecane or n-heptanol are critical for quantification. Solvent extraction with n-pentane-methanol mixtures and simultaneous distillation-extraction (SDE) optimize recovery .

Advanced Research Questions

Q. How can researchers address challenges in tracing dictyoprolenol’s biosynthetic pathway under varying physiological conditions?

Experimental designs should incorporate isotopic labeling (e.g., -glucose pulse-chase assays) to track carbon flux. Time-series sampling across algal life cycles (e.g., spore formation periods) is essential, as dictyoprolenol and dictyopterene levels fluctuate seasonally. Use multivariate statistical models to correlate metabolite concentrations with environmental factors (e.g., temperature, light exposure) .

Q. What methodologies resolve discrepancies in reported enantiomeric purity of dictyoprolenol across studies?

Chiral chromatography (e.g., Chiralcel OD-H columns) paired with polarimetric detection can separate (R)- and (S)-enantiomers. Validate optical purity by comparing specific rotations with synthetic standards. Contradictions in literature may arise from differences in extraction protocols (e.g., solvent polarity affecting enantiomer stability) or enzymatic degradation during sample preparation .

Q. How should researchers reconcile conflicting data on enzymatic conversion efficiency of dictyoprolenol to dictyopterenes?

Discrepancies may stem from variations in enzyme activity across algal species or developmental stages. Address this by standardizing in vitro assay conditions (pH 7.5–8.0, 15–20°C, NADPH cofactor supplementation) and using homogenates from synchronized algal cultures. Cross-validate results with kinetic studies (e.g., Michaelis-Menten plots) and inhibitor assays to confirm enzyme specificity .

Q. What experimental controls are critical when investigating dictyoprolenol’s stability during extraction and analysis?

Include negative controls (heat-inactivated enzyme preparations) to rule out non-enzymatic degradation. Spike recovery experiments with deuterated dictyoprolenol (e.g., d-dictyoprolenol) assess extraction efficiency. Protect light-sensitive compounds by working under amber light and adding antioxidants (e.g., BHT) to solvents .

Methodological Considerations for Data Interpretation

- Time-Series Sampling : Essential for capturing seasonal variations in dictyoprolenol and dictyopterene levels, particularly during algal reproductive phases (e.g., June peaks in D. prolifera) .

- Chiral Analysis : Misinterpretation of enantiomeric ratios can lead to erroneous pathway conclusions. Always report chromatographic conditions and reference standards .

- Statistical Modeling : Use principal component analysis (PCA) to disentangle biotic/abiotic factors influencing metabolite concentrations in field studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.